1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-, dimethyl ester
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Overview
Description
1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-, dimethyl ester is a natural product found in Streptomyces and Lycogala epidendrum with data available.
Scientific Research Applications
Synthesis and Chemical Reactions
- A study by Alizadeh, Hosseinpour, and Rostamnia (2008) highlights a method for synthesizing 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, demonstrating an unusual ring annulation involving acetylenic esters and α-amino acids (Alizadeh, Hosseinpour, & Rostamnia, 2008).
- Acheson (1963) discusses reactions of acetylenecarboxylic acids and their esters with nitrogen-containing heterocyclic compounds, including the combination with various pyrroles (Acheson, 1963).
Biocatalytic Applications
- Gill and Patel (2006) developed a biocatalytic method for converting a derivative of 1H-pyrrole-1,5-dicarboxylic acid into an amide, which is an intermediate in synthesizing the DPP4 inhibitor Saxagliptin (Gill & Patel, 2006).
Pharmaceutical and Medicinal Chemistry
- Ekhato and Huang (1997) describe the use of pyrrolo[2,3-b]indole tricarboxylic acid esters in the preparation of α-methyltryptophan and its derivatives, with applications in drug development (Ekhato & Huang, 1997).
- Masuda, Koshimizu, Nagatomo, and Inoue (2016) discuss the asymmetric total synthesis of ryanodol and ryanodine, where 1H-pyrrole-2-carboxylic acid derivatives are critical intermediates (Masuda, Koshimizu, Nagatomo, & Inoue, 2016).
Chemical Structure and Properties
- Silva et al. (2007) synthesized a substituted pyrrole and characterized it using X-ray diffraction, exploring its potential as a precursor for meso-free-porphyrins (Silva et al., 2007).
- Demopoulos, Nicolaou, and Zika (2003) developed a synthesis method for a hydroxyindol derivative starting from 1H-indole, showcasing its potential for biological interest (Demopoulos, Nicolaou, & Zika, 2003).
Properties
CAS No. |
150044-77-2 |
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Molecular Formula |
C24H19N3O4 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
dimethyl 3,4-bis(1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C24H19N3O4/c1-30-23(28)21-19(15-11-25-17-9-5-3-7-13(15)17)20(22(27-21)24(29)31-2)16-12-26-18-10-6-4-8-14(16)18/h3-12,25-27H,1-2H3 |
InChI Key |
DKTWEIRHZXHFQB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(N1)C(=O)OC)C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Canonical SMILES |
COC(=O)C1=C(C(=C(N1)C(=O)OC)C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Synonyms |
lycogarubin C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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